6,8-Diiodoquinazolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-diiodo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXIKKIMTDJQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405403 | |
| Record name | 4(3H)-Quinazolinone,6,8-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100540-61-2 | |
| Record name | 4(3H)-Quinazolinone,6,8-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-DIIODO-QUINAZOLIN-4-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization of 6,8 Diiodoquinazolin 4 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6,8-diiodoquinazolin-4(1H)-one derivatives, offering precise insights into the chemical environment of individual protons and carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectra of quinazolinone derivatives provide characteristic signals that confirm the core structure and the nature of substituents. For instance, in a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, a characteristic singlet for the methyl group protons (H12) at the C2 position is observed in the range of δ = 2.11–2.45 ppm. nih.govrsc.org The aromatic protons on the quinazolinone ring typically appear in the downfield region of the spectrum, and their splitting patterns provide information about their substitution.
¹³C NMR Spectroscopy: The carbon-13 NMR spectra are instrumental in confirming the carbon framework of the quinazolinone ring. The carbonyl carbon (C=O) of the quinazolinone ring typically resonates in the range of δ = 160.3–158.9 ppm. nih.govrsc.org Other key signals include those for the C2 and C6 carbons, which appear at approximately δ = 158.5–154.2 ppm and δ = 91.8–90.9 ppm, respectively. nih.govrsc.org The application of Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between CH, CH₂, and CH₃ groups. orientjchem.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Iodinated Quinazolinone Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | 160.3–158.9 nih.govrsc.org |
| C2 | - | 158.5–154.2 nih.govrsc.org |
| C6 | - | 91.8–90.9 nih.govrsc.org |
| CH₃ at C2 | 2.11–2.45 nih.govrsc.org | - |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. sdsu.edunih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. sdsu.edunih.gov
Through the combined interpretation of these 2D NMR spectra, the complete and precise assignment of all proton and carbon resonances in complex this compound derivatives can be achieved. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of newly synthesized compounds. nih.gov Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly employed to determine the precise mass of the molecular ion, which can then be compared to the calculated mass for the proposed chemical formula. nih.govrsc.org The high accuracy of HRMS allows for the confident identification of analytes and the determination of their elemental composition. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the IR spectra of this compound derivatives, characteristic absorption bands confirm the presence of the quinazolinone core. A strong stretching band for the carbonyl group (C=O) is typically observed in the range of 1685–1652 cm⁻¹. rsc.org Additionally, the C=N stretching vibration of the quinazolinone ring appears in the region of 1616–1598 cm⁻¹. rsc.org The presence of other functional groups in substituted derivatives will also give rise to their own characteristic absorption bands. nih.govmdpi.com
Table 2: Characteristic IR Absorption Bands for Iodinated Quinazolinone Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (carbonyl) | 1685–1652 rsc.org |
| C=N (quinazoline ring) | 1616–1598 rsc.org |
UV-Vis Absorption Spectroscopy for Electronic Transitions and Solution-Phase Analysis
Detailed Research Findings
Research on analogous 6,8-dibromo-substituted bisquinazolinones provides a strong basis for understanding the electronic absorption properties of the diiodo- counterpart. The UV-Vis spectra of these dibromo derivatives, when measured in dimethylsulfoxide (DMSO), typically exhibit multiple absorption bands in the ultraviolet region, specifically around 278, 325, 339, and 360 nm mdpi.com.
The high-intensity band observed at approximately 278 nm is attributed to a π–π* transition within the quinazolinone backbone mdpi.com. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of aromatic and conjugated systems. The presence of the fused benzene (B151609) and pyrimidinone rings with their delocalized π-electron systems gives rise to this strong absorption.
Weaker and broader absorption bands, often observed at longer wavelengths (around 360 nm), are likely the result of n–π* transitions mdpi.com. These transitions involve the excitation of a non-bonding electron (from the nitrogen and oxygen heteroatoms) to a π* antibonding orbital. Such transitions are generally less intense than π–π* transitions. Theoretical and experimental studies on other quinazolinone derivatives support the assignment of bands in the 285–320 nm range to n–π* transitions, while those at longer wavelengths can be correlated to n–π* transitions of the carbonyl group coupled with intramolecular charge transfer nih.gov.
The substitution of bromine with iodine at the 6 and 8 positions is expected to influence the absorption maxima. Computational studies on other halogenated quinazoline (B50416) systems have shown that the nature of the halogen substituent can alter the electronic properties and, consequently, the UV-Vis spectra nih.gov. Generally, the replacement of a lighter halogen with a heavier one (e.g., Br with I) can lead to a bathochromic (red) shift in the absorption bands due to the increased polarizability and potential for greater electron delocalization of the heavier halogen. However, other electronic effects can sometimes lead to a hypsochromic (blue) shift nih.govnih.gov. Therefore, while the absorption pattern is expected to be similar, the precise λmax values for this compound may differ slightly from its dibromo analog.
Solution-phase analysis using different solvents can also impact the absorption spectra. Changes in solvent polarity can stabilize or destabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, provides further information about the nature of the electronic transitions. For many quinazolinone derivatives, a bathochromic shift is observed with increasing solvent polarity, which is indicative of a π–π* transition where the excited state is more polar than the ground state walisongo.ac.id.
UV-Vis Absorption Data for Analogous 6,8-Dibromoquinazolinone Derivatives in DMSO
The following table presents the UV-Vis absorption data for analogous 6,8-dibromo bisquinazolinone derivatives, which can be considered representative for predicting the behavior of this compound.
| Absorption Maximum (λmax) in DMSO (nm) | Proposed Electronic Transition |
|---|---|
| ~ 278 | π–π |
| ~ 325 | π–π |
| ~ 339 | π–π* / n–π |
| ~ 360 | n–π / Intramolecular Charge Transfer |
Note: The data presented is for 6,8-dibromo-substituted bisquinazolinones and serves as an approximation for this compound. The actual absorption maxima for the diiodo compound may vary.
Chemical Reactivity and Derivatization Strategies for 6,8 Diiodoquinazolin 4 1h One
Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Nucleus
The quinazolinone core possesses several reactive sites amenable to electrophilic and nucleophilic substitutions. The electron density and accessibility of the nitrogen and carbon atoms within the heterocyclic system dictate the regioselectivity of these reactions.
The nitrogen atom at the N-3 position of the 6,8-diiodoquinazolin-4(1H)-one is a key site for functionalization. The proton on this nitrogen is acidic and can be readily removed by a base to generate a nucleophilic anion. This anion can then react with various electrophiles, allowing for the introduction of a wide array of substituents.
Common derivatization strategies at the N-3 position include N-alkylation and N-arylation. For instance, reaction with substituted alkyl or benzyl (B1604629) halides in the presence of a suitable base leads to the corresponding 3-substituted derivatives. Similarly, coupling reactions can introduce aryl or heteroaryl moieties. One documented example involves the synthesis of 3-substituted-6,8-diiodo-2-methylquinazolin-4(3H)-ones, which have been explored for their anticonvulsant activities chemspider.com.
In a more complex example, the N-3 position has been functionalized with a 4-sulfamoylphenyl group. This was achieved by coupling 2-amino-3,5-diiodobenzoic acid with 4-isothiocyanatobenzenesulfonamide, which cyclizes to form the N-3 substituted quinazolinone core rsc.org. This approach highlights the utility of building the N-3 substituent into the quinazolinone ring during its initial synthesis.
Table 1: Examples of Reagents for N-3 Functionalization
| Reagent Class | Specific Example | Resulting N-3 Substituent |
|---|---|---|
| Alkyl Halides | Benzyl chloride | Benzyl |
| Aryl Halides | 4-Fluoronitrobenzene | 4-Nitrophenyl |
For example, starting with a 2-mercapto-6,8-diiodoquinazolin-4(1H)-one derivative allows for selective S-alkylation reactions. The sulfur atom at C-2 acts as a soft nucleophile, readily reacting with electrophiles like 2-chloro-N-substituted acetamides. This strategy has been used to synthesize a series of compounds where various substituents are tethered to the quinazolinone core via a thioether linkage at the C-2 position rsc.org.
The reactivity of the quinazolinone ring towards nucleophilic aromatic substitution (SNAr) is also influenced by substituents. In dihaloquinazolines (e.g., 2,4-dichloroquinazoline), the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position acs.orgresearchgate.net. This inherent reactivity difference allows for regioselective substitutions. A substituent at C-2 can further fine-tune this selectivity; for instance, an electron-withdrawing group at C-2 would further deactivate the C-4 position towards nucleophilic attack, although such modifications are less common than derivatizing a pre-functionalized C-2 position.
Transformations Involving the Diiodo Moieties
The carbon-iodine bonds at the C-6 and C-8 positions are arguably the most versatile sites for derivatization on the this compound scaffold. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions researchgate.netgelest.com.
Key transformations include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C single bond. This method is highly robust and tolerates a wide range of functional groups, making it ideal for conjugating the quinazolinone core with various aryl or heteroaryl fragments. Studies on related dihaloheterocycles have demonstrated the feasibility of performing sequential or exhaustive couplings to replace both halogen atoms chemistryviews.org.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating a C-C triple bond (an arylethyne linkage) rsc.orgnih.gov. This is a primary method for introducing alkynyl moieties, which can serve as rigid linkers or as precursors for further transformations. In di- or tri-halogenated quinazolines and quinolines, the greater reactivity of the C-I bond compared to C-Br or C-Cl allows for regioselective alkynylation chemspider.compearson.com.
These cross-coupling reactions provide a powerful platform for extending the molecular architecture of this compound, enabling the synthesis of complex derivatives with tailored electronic and steric properties.
Table 2: Palladium-Catalyzed Reactions at C-6 and C-8 Positions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | C(sp²)–C(sp²) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffolds
The derivatization strategies described above are frequently employed to create hybrid molecules, where the this compound scaffold is covalently linked to other molecular entities to achieve novel functions or enhanced biological activity.
Palladium-catalyzed cross-coupling reactions are the cornerstone for conjugating the diiodoquinazolinone core with other heterocycles. By choosing an appropriate heterocyclic boronic acid or terminal alkyne, a wide range of biologically relevant moieties can be installed at the C-6 and/or C-8 positions.
For example, Suzuki-Miyaura coupling has been used to link quinolinone scaffolds to benzothiadiazole, a heterocycle known for its use in creating fluorescent materials . This approach allows for the development of novel compounds with specific photophysical properties. Similarly, coupling with pyridine-containing fragments can be used to improve solubility or introduce new binding interactions for drug design applications. Research on diiodo-1,7-naphthyridines has shown that Suzuki coupling can be used to attach nitrophenyl groups, leading to potent enzyme inhibitors acs.org. These examples on related scaffolds strongly support the applicability of this strategy to this compound.
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and modular approach for creating complex molecular architectures organic-chemistry.orgresearchgate.netyoutube.com. The reaction is bioorthogonal, high-yielding, and forms a stable triazole linker between two molecular fragments thieme-connect.com. To utilize this strategy, the this compound scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne, converting the C-I bonds into "click handles."
Synthesis of an Azide-Functionalized Scaffold: The aryl iodide moieties can be converted to aryl azides via a copper-catalyzed coupling reaction with sodium azide. This transformation is well-documented for various aryl iodides and bromides and often proceeds under mild conditions, making it compatible with the quinazolinone core rsc.orgpearson.comrsc.orgresearchgate.net.
Synthesis of an Alkyne-Functionalized Scaffold: A terminal alkyne can be installed via a two-step process. First, a Sonogashira coupling is performed between the diiodoquinazolinone and a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA) organic-chemistry.org. The trimethylsilyl (B98337) group serves to protect the acidic acetylenic proton during the coupling reaction. In the second step, the TMS group is selectively removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base such as potassium carbonate in methanol, to reveal the terminal alkyne chemspider.comchemistryviews.org.
Once the 6,8-diazido- or 6,8-diethynyl-quinazolin-4(1H)-one derivative is synthesized, it can be "clicked" with a variety of molecules containing the complementary alkyne or azide functionality, respectively. This modular approach allows for the rapid assembly of diverse compound libraries, facilitating the exploration of structure-activity relationships in drug discovery and materials science.
Mechanistic Investigations of Biological Activities Mediated by 6,8 Diiodoquinazolin 4 1h One Derivatives
Modulation of Cellular Signaling Pathways
Derivatives of 6,8-diiodoquinazolin-4(1H)-one exert their biological effects by interacting with and modulating key cellular signaling pathways. These interactions are fundamental to their potential as therapeutic agents, influencing cellular defense mechanisms and enzymatic activities.
A primary mechanism of action for certain this compound derivatives is the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govdundee.ac.uk Nrf2 is a master transcriptional regulator that controls the expression of a wide array of cytoprotective genes, including antioxidant and detoxification enzymes. nih.govmdpi.com
Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH associated protein 1 (Keap1), which facilitates its degradation. nih.govdundee.ac.uk Research has shown that specific derivatives of this compound can activate this pathway. For instance, a series of fifteen novel 6,8-diiodoquinazolin-4(3H)-one derivatives bearing a benzenesulfonamide (B165840) moiety were synthesized and screened for their ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1), a classic target gene of Nrf2. nih.govdundee.ac.uk
The most potent compound from this series, 2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl) acetamide (B32628), demonstrated significant NQO1 inducer activity in vitro. nih.govdundee.ac.uk Molecular docking studies suggest that this compound binds to the Nrf2-binding site of Keap1, thereby disrupting the Keap1-Nrf2 interaction. nih.govdundee.ac.uk This disruption prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus, where it activates the expression of NQO1 and other antioxidant genes. nih.govnih.gov This activation of the Nrf2/ARE pathway is considered an adaptive response to oxidative stress. nih.gov
While the broader quinazolinone and quinolinone scaffolds are known to be versatile structures for the development of various enzyme inhibitors, specific mechanistic studies on this compound derivatives as inhibitors of acetylcholinesterase or tyrosine kinases are not extensively detailed in the current body of research.
The quinazolinone core is a key feature in several approved tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR), playing a crucial role in cancer therapy. nih.govnih.gov Similarly, other heterocyclic structures like quinolinones have been functionalized to create potent and selective inhibitors of acetylcholinesterase (AChE) for potential Alzheimer's disease therapy. nih.govnih.gov However, dedicated studies focusing on the 6,8-diiodo substitution pattern for these specific inhibitory activities, and the precise mechanisms of such inhibition, remain a subject for future investigation.
Derivatives of this compound have demonstrated a significant influence on cellular redox homeostasis, which is the critical balance between oxidizing and reducing reactions within a cell. nih.govnih.gov An imbalance in this state leads to oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA. nih.gov
Radiomodulatory Effects at a Cellular and Molecular Level
The ability of this compound derivatives to modulate the cellular response to ionizing radiation has been a key area of investigation. dundee.ac.ukdundee.ac.uk Ionizing radiation causes significant biological damage, primarily through the generation of ROS, which leads to oxidative stress and cellular injury. dundee.ac.uk
A synthesized derivative, 2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl) acetamide, has been identified as a promising radiomodulatory agent. nih.govdundee.ac.uk In preclinical models, this compound was found to reduce the harmful effects of gamma radiation. This was evidenced by its ability to modulate the levels of Nrf2 and NQO1 in liver tissues post-irradiation. dundee.ac.uk Furthermore, the compound led to an amelioration in the complete blood count of irradiated mice and significantly enhanced survival over a 30-day period following radiation exposure. nih.govdundee.ac.uk These findings suggest that the radiomodulatory effects are mediated, at a molecular level, through the compound's antioxidant properties and its activation of the Nrf2-dependent cellular defense pathway. dundee.ac.ukdundee.ac.uk
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinazolinone core. Structure-activity relationship (SAR) studies are crucial for optimizing the mechanistic profiles and therapeutic potential of these compounds.
Systematic modifications of the this compound skeleton have provided valuable insights into the structural requirements for biological activity.
Positions 6 and 8: The presence of halogen atoms, specifically iodine, at positions 6 and 8 of the quinazolinone ring is considered a significant feature that can enhance biological activities. researchgate.net These bulky, lipophilic groups are integral to the potent NQO1 induction and radiomodulatory effects observed in lead compounds.
Position 3: Substitution at the N-3 position is critical for activity. Studies have shown that attaching a 4-sulfamoylphenyl (benzenesulfonamide) group at this position is a key structural element for potent NQO1 induction. nih.govdundee.ac.uk
Position 2: The substituent at the C-2 position dramatically influences the compound's potency. A series of derivatives were synthesized with a thio-acetamide linker at this position, terminating in various substituted aryl or heterocyclic rings. nih.govdundee.ac.uk The SAR analysis revealed that the nature of the terminal N-substituted group on the acetamide tail was a major determinant of NQO1-inducing activity.
The table below summarizes the findings from a study on a series of N-substituted-2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio) acetamide derivatives and their NQO1 induction capacity.
| Compound | Terminal N-Substituent Group | NQO1 Induction Potency (CD Value in µM) |
| Derivative 1 | N-(3,4,5-trimethoxyphenyl) | Most Potent |
| Derivative 2 | N-(2-chloropyridin-3-yl) | Potent (CD = 25 µM) dundee.ac.uk |
| Other Derivatives | Varied substituted phenyl, pyridinyl, etc. | Variable, generally less potent |
CD value is the concentration required to double the specific activity of NQO1.
This data clearly indicates that specific electron-donating and positional arrangements on the terminal aromatic ring, such as the 3,4,5-trimethoxy substitution, are highly favorable for potent induction of the Nrf2-NQO1 pathway. nih.gov
Rational Design Principles Based on SAR Insights
The development of potent and selective therapeutic agents hinges on a deep understanding of the relationship between a molecule's structure and its biological activity. This structure-activity relationship (SAR) provides the foundation for rational drug design, enabling the strategic modification of a lead compound to enhance its desired pharmacological properties while minimizing off-target effects. In the context of this compound and its derivatives, SAR insights have been instrumental in guiding the design of novel compounds with improved biological activities, particularly in the realms of antimicrobial and anticancer research.
A comprehensive review of SAR studies on quinazolinone scaffolds reveals that the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings significantly influence their pharmacological profile mdpi.com. Key positions for substitution that have been extensively explored include positions 2, 3, 6, and 8 of the quinazolinone core mdpi.comresearchgate.net.
The introduction of halogen atoms, particularly at positions 6 and 8, has emerged as a critical design principle for enhancing the biological potency of quinazolinone derivatives nih.govnih.gov. Specifically, the presence of iodine at these positions has been shown to significantly improve antibacterial activity nih.gov. This enhancement is attributed to several factors, including the increased lipophilicity conferred by the iodine atoms, which can facilitate passage through biological membranes nih.gov. Furthermore, halogens can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target.
The rational design of this compound derivatives often involves the strategic introduction of various substituents at the 2 and 3-positions to further modulate their biological activity. SAR studies have demonstrated that the presence of a methyl or thiol group at position 2, coupled with a substituted aromatic ring at position 3, is often essential for robust antimicrobial activity nih.gov.
For instance, in the development of novel anticancer agents, a series of 6,8-dibromo-4(3H)quinazolinone derivatives, structurally similar to the di-iodo counterparts, were synthesized and evaluated for their cytotoxic effects against the human breast carcinoma cell line MCF-7 nih.gov. The SAR data from this study provides valuable insights that can be extrapolated to the rational design of this compound derivatives.
The following table summarizes the structure-activity relationships of selected 6,8-dibromo-4(3H)quinazolinone derivatives, highlighting the influence of substitutions at the 3-position on their cytotoxic activity nih.gov.
| Compound | R-group at 3-position | IC50 (µg/mL) against MCF-7 |
|---|---|---|
| XIIIb | 4-methylphenylsulfamoyl | 1.7 |
| IX | 4-chlorophenyl | 1.8 |
| XIVd | 4-(4-chlorophenylsulfamoyl)phenyl | 1.83 |
| XIVb | 4-(4-methylphenylsulfamoyl)phenyl | 5.4 |
| XIVe | 4-(4-methoxyphenylsulfamoyl)phenyl | 6.84 |
| XIIIa | phenylsulfamoyl | 10.8 |
| XIVc | 4-(phenylsulfamoyl)phenyl | 13.9 |
| XVc | 4-acetyl-5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl | 15.7 |
| XIVa | 4-sulfamoylphenyl | 29.6 |
The data clearly indicates that the nature of the substituent at the 3-position has a profound impact on the cytotoxic potency. The introduction of a 4-methylphenylsulfamoyl group (XIIIb) or a 4-chlorophenyl group (IX) resulted in the most potent compounds, with IC50 values of 1.7 and 1.8 µg/mL, respectively nih.gov. In contrast, a simple 4-sulfamoylphenyl group (XIVa) led to a significantly less active compound (IC50 = 29.6 µg/mL) nih.gov. These findings underscore the importance of both electronic and steric factors of the substituent at this position in determining the anticancer activity.
Based on these SAR insights, several rational design principles for this compound derivatives can be formulated:
Di-iodination at positions 6 and 8: This is a fundamental requirement for enhancing biological activity, likely due to increased lipophilicity and the potential for halogen bonding interactions.
Substitution at position 2: Introduction of small, potentially interactive groups like methyl or thiol can be beneficial for antimicrobial activity.
Aromatic substitution at position 3: The presence of a substituted phenyl ring at this position is crucial for anticancer activity. The electronic nature and substitution pattern of this ring system are key determinants of potency. For instance, electron-withdrawing groups (e.g., chlorine) or moderately electron-donating groups (e.g., methyl) on the phenyl ring can enhance cytotoxicity.
Linker modification: The nature of the linker between the quinazolinone core and the 3-position substituent can also be optimized. The sulfamoyl linker in compounds like XIIIb and XIVd appears to be a favorable motif for potent anticancer activity nih.gov.
Emerging Applications and Potential Research Avenues of 6,8 Diiodoquinazolin 4 1h One
Applications in Advanced Organic Synthesis as Building Blocks or Precursors
The synthetic utility of 6,8-Diiodoquinazolin-4(1H)-one is primarily derived from the carbon-iodine bonds at positions 6 and 8. These bonds are susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making the molecule an excellent scaffold for building complex molecular architectures. As a di-iodinated compound, it offers the potential for sequential or dual modifications, allowing for the creation of diverse molecular libraries from a single precursor.
The most prominent applications for aryl iodides in organic synthesis are palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern chemistry due to their reliability, functional group tolerance, and broad scope. The 6,8-diiodoquinazolinone core can be readily employed in these transformations to generate novel derivatives.
Key Cross-Coupling Reactions:
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to create C(sp²)-C(sp) bonds, useful for constructing rigid, linear structures often found in functional materials.
Heck Coupling: Reaction with alkenes to form substituted olefins.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.
Stille Coupling: Reaction with organostannanes to create C-C bonds.
The differential reactivity of the iodine atoms, potentially influenced by their electronic and steric environments, could allow for selective, stepwise functionalization, further enhancing the compound's utility as a versatile building block.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent | Resulting Bond | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | C-C (Aryl-Aryl) | Synthesis of complex scaffolds for drug discovery |
| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Development of conjugated materials, molecular wires |
| Buchwald-Hartwig | Amine | C-N | Access to novel pharmacologically active amines |
| Heck Coupling | Alkene | C-C (Alkenyl) | Introduction of vinyl groups for further functionalization |
| Stille Coupling | Organostannane | C-C | Versatile C-C bond formation |
Development as Luminescent Materials and Fluorescent Probes
The quinazolinone scaffold is known to be a component of some fluorescent molecules. The development of this compound and its derivatives as luminescent materials is a promising, albeit nascent, area of research. The core structure possesses a conjugated π-system, which is a prerequisite for fluorescence. The introduction of iodine atoms can significantly influence the photophysical properties through the "heavy-atom effect," which can promote intersystem crossing and potentially lead to phosphorescence.
More significantly, the iodine atoms serve as points for chemical modification. By using cross-coupling reactions to attach various fluorophores, chromophores, or auxochromic groups at the 6- and 8-positions, the absorption and emission properties of the resulting molecules can be finely tuned. This strategy allows for the rational design of novel fluorescent materials with tailored characteristics, such as large Stokes shifts, high quantum yields, and specific environmental sensitivity.
Fluorescent probes are indispensable tools in chemical biology for detecting and quantifying specific analytes in complex biological systems. Derivatives of this compound could be engineered as fluorescent probes for various biosensing applications. By attaching a recognition moiety (e.g., a ligand for a specific protein or a reactive group for a particular small molecule) at one of the iodo-positions and a fluorophore at the other, "turn-on" or "turn-off" sensors can be designed. For instance, a probe could be synthesized where the fluorescence is initially quenched. Upon binding to its target analyte, a conformational change could restore fluorescence, providing a clear signal.
The ability to visualize biological processes at the cellular and subcellular level is crucial for understanding health and disease. Fluorescent molecules derived from the 6,8-diiodoquinazolinone scaffold could be developed for bioimaging. By conjugating the scaffold to cell-penetrating peptides or targeting ligands, these fluorescent probes can be directed to specific organelles or cell types. The potential for two distinct points of modification (positions 6 and 8) allows for the creation of multifunctional probes, for example, by incorporating a targeting group at one position and an imaging reporter at the other.
Broader Contributions to Medicinal Chemistry Research and Drug Discovery (Conceptual)
The quinazolin-4(1H)-one core is recognized as a "privileged scaffold" in medicinal chemistry. This means that this structural motif is capable of binding to a variety of biological targets, and derivatives based on this core have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This compound represents an ideal starting point for the exploration of new chemical space in drug discovery. The two iodine atoms provide defined vectors for structural diversification. Medicinal chemists can utilize this precursor to generate large libraries of novel compounds by introducing a wide array of substituents at the 6- and 8-positions. This approach, known as parallel synthesis or diversity-oriented synthesis, is a cornerstone of modern drug discovery, allowing for the rapid screening of thousands of compounds to identify new hits and leads.
The introduction of different functional groups at these positions can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity and selectivity. For example, introducing hydrogen bond donors and acceptors can enhance binding to a target protein, while adding bulky groups can provide selectivity against related proteins.
Table 2: Conceptual Drug Discovery Applications
| Target Area | Rationale for Using this compound | Example Modification |
|---|---|---|
| Kinase Inhibition | The quinazolinone core is a known hinge-binding motif. Positions 6 and 8 can be modified to target the solvent-exposed region. | Suzuki coupling to introduce substituted aryl groups to enhance potency and selectivity. |
| Tubulin Polymerization Inhibition | Dihydroquinazolinones have shown activity as cytotoxic agents by impacting tubulin polymerization. | Functionalization at C6/C8 to explore new binding interactions within the colchicine (B1669291) site. |
| PARP Inhibition | The quinazoline (B50416) scaffold has been used to develop PARP inhibitors. | Introduction of groups that mimic the nicotinamide (B372718) portion of NAD+ via Sonogashira or Suzuki reactions. |
| Epigenetic Targets (e.g., HDACs) | Quinazolinone-based structures have been explored as HDAC inhibitors. | Attaching zinc-binding groups via linkers at the C6/C8 positions. |
Future Perspectives and Challenges in 6,8 Diiodoquinazolin 4 1h One Research
The unique structural characteristics of 6,8-diiodoquinazolin-4(1H)-one, particularly the presence of two iodine atoms on the benzene (B151609) ring, position it as a compound of significant interest for future research. The exploration of this molecule is poised to benefit from cutting-edge advancements in chemical synthesis, computational modeling, and biological investigation. However, realizing its full potential requires addressing specific challenges related to its synthesis, mechanism of action, and environmental impact.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6,8-Diiodoquinazolin-4(1H)-one, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves iodination of a quinazolin-4-one precursor using iodine sources (e.g., I₂/KI) under acidic or solvent-free conditions. For regioselective diiodination at positions 6 and 8, nitric acid-mediated nitration followed by iodination has been reported . Post-synthesis, purification via recrystallization (ethanol/water mixtures) and characterization using ¹H/¹³C NMR and X-ray crystallography are critical to confirm regiochemistry and purity .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming regioselectivity, particularly ¹H NMR to distinguish aromatic protons and ¹³C NMR for carbonyl group identification. X-ray crystallography provides definitive structural validation, while mass spectrometry (HRMS) confirms molecular weight . For intermediates, FT-IR can track functional groups like C=O and C-I bonds .
Q. How can researchers optimize reaction yields during iodination steps?
- Methodological Answer : Solvent-free conditions and stoichiometric control of iodine sources (e.g., 2.2 equivalents of I₂) enhance yield by minimizing side reactions. Catalytic acids (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃) can accelerate iodination. Monitoring reaction progress via TLC and quenching with ice-water improves reproducibility .
Advanced Research Questions
Q. How can regioselectivity challenges in diiodination be systematically addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites on the quinazolinone core. Experimentally, directing groups (e.g., nitro or methoxy substituents) can guide iodination to positions 6 and 8. Comparative studies using halogen-exchange reactions (e.g., Br→I substitution) may resolve ambiguities .
Q. How should researchers resolve contradictions in reported biological activities of quinazolinone derivatives?
- Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Rigorous dose-response studies (IC₅₀ determination) and orthogonal assays (e.g., enzymatic vs. cell-based) are recommended. Meta-analyses of structure-activity relationships (SAR) can identify critical substituents, such as the role of iodine in enhancing lipophilicity and target binding .
Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA software) can model transition states for Suzuki-Miyaura or Ullmann couplings, focusing on C-I bond activation energies. Molecular docking studies (AutoDock Vina) may predict interactions with catalytic systems (e.g., Pd complexes) .
Q. How can researchers design experiments to probe the environmental stability of this compound?
- Methodological Answer : Accelerated degradation studies under UV light, varying pH, and oxidative conditions (H₂O₂) can assess stability. LC-MS monitors decomposition products, while Schlenk line techniques evaluate air/moisture sensitivity .
Q. What methodologies are suitable for studying the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
